5-(3-methoxyphenyl)pentanoic Acid

Descripción

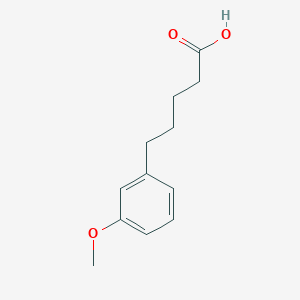

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(3-methoxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-15-11-7-4-6-10(9-11)5-2-3-8-12(13)14/h4,6-7,9H,2-3,5,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEQZPKAGFDVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442084 | |

| Record name | 5-(3-methoxyphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6500-64-7 | |

| Record name | 3-Methoxybenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6500-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-methoxyphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 3 Methoxyphenyl Pentanoic Acid and Its Analogs

Classical and Modern Synthetic Routes

The construction of 5-(3-methoxyphenyl)pentanoic acid and related structures can be achieved through a variety of synthetic pathways. These routes often involve the formation of the core pentanoic acid structure followed by the introduction of the substituted aromatic ring, or vice versa.

Multi-step Organic Synthesis Approaches

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the assembly of complex molecules from simpler starting materials. In the context of this compound, a common strategy involves the oxidation of a suitable precursor. For instance, primary and secondary carbons directly attached to an aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) or Jones reagent. libretexts.org This method is particularly useful when the alkyl side chain is already in place.

Another versatile method is the carboxylation of Grignard reagents. libretexts.org This involves the reaction of an organomagnesium halide with carbon dioxide to form a carboxylate, which is then protonated to yield the carboxylic acid. This approach allows for the extension of a carbon chain and the introduction of the carboxylic acid moiety in a single step.

The hydrolysis of nitriles also provides a reliable route to carboxylic acids. libretexts.org This two-step process begins with the nucleophilic substitution of an alkyl halide with a cyanide salt to form a nitrile. Subsequent hydrolysis, typically under acidic or basic conditions, converts the nitrile group into a carboxylic acid. This method effectively adds a carbon atom to the starting alkyl halide.

Derivatization Strategies of Pentanoic Acid Backbones with Substituted Aromatic Rings

Derivatization of a pre-existing pentanoic acid backbone is a common strategy to introduce substituted aromatic rings. These reactions often leverage the reactivity of the carboxylic acid group or other functional groups on the pentanoic acid chain.

One such approach is the Friedel-Crafts acylation, where the pentanoic acid (or its corresponding acyl chloride or anhydride) reacts with an aromatic ring in the presence of a Lewis acid catalyst. However, the carboxyl group is deactivating and meta-directing, which must be considered when planning the synthesis. numberanalytics.commsu.edu

Alternatively, coupling reactions can be employed. For example, a pentanoic acid derivative bearing a suitable leaving group can be coupled with an organometallic reagent containing the desired substituted aromatic ring, such as an organocuprate or a Suzuki coupling partner.

Strategies for Introducing Methoxy-substituted Phenyl Moieties

The introduction of a methoxy-substituted phenyl group is a key step in the synthesis of the target compound. The methoxy (B1213986) group is an electron-donating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. rsc.org This property influences the choice of synthetic strategy.

One common method is to start with a commercially available methoxy-substituted benzene (B151609) derivative, such as anisole (B1667542) or a methoxyphenol, and then build the pentanoic acid side chain. For example, Friedel-Crafts acylation of anisole with glutaric anhydride (B1165640) would introduce a five-carbon chain, which can then be reduced to yield the desired pentanoic acid.

Another approach involves the modification of a pre-existing functional group. For instance, a hydroxyl group on the phenyl ring can be methylated using a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

The following table summarizes some of the key reactions for introducing methoxy-substituted phenyl moieties:

| Reaction Type | Reagents | Description |

| Friedel-Crafts Acylation | Anisole, Glutaric Anhydride, Lewis Acid | Introduces a five-carbon chain onto the anisole ring. |

| Williamson Ether Synthesis | Phenol (B47542) derivative, Methylating agent (e.g., CH₃I), Base | Converts a hydroxyl group on the phenyl ring to a methoxy group. |

| Grignard Reaction | Methoxy-substituted aryl halide, Magnesium, CO₂ | Forms the carboxylic acid from a Grignard reagent. libretexts.org |

Specific Precursor Reactions (e.g., using 4-anisidine and pentanoic acid for N-(4-methoxyphenyl)pentanamide)

The synthesis of amide derivatives serves as an important example of precursor reactions. For instance, N-(4-methoxyphenyl)pentanamide can be synthesized from 4-anisidine and pentanoic acid. nih.gov This reaction is typically carried out using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction proceeds by activating the carboxylic acid, which is then attacked by the amine to form the amide bond. nih.gov

This specific amide, N-(4-methoxyphenyl)pentanamide, has been investigated as a simplified analog of the anthelmintic drug albendazole (B1665689) and has shown activity against the nematode Toxocara canis. nih.gov

Asymmetric Synthesis and Stereoselective Preparation

The development of asymmetric methods to synthesize chiral molecules is a major focus of modern organic chemistry. For analogs of this compound that contain stereocenters, enantioselective synthesis is crucial for obtaining single enantiomers, which often exhibit different biological activities.

Enantioselective Synthesis Strategies

A variety of enantioselective strategies can be employed for the preparation of chiral pentanoic acid derivatives. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

One powerful approach is catalytic asymmetric hydrogenation. Chiral transition metal complexes, often containing rhodium or ruthenium with chiral phosphine (B1218219) ligands, can catalyze the enantioselective hydrogenation of unsaturated precursors, such as α,β-unsaturated carboxylic acids or esters, to introduce a stereocenter. google.com

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is then removed. For example, a chiral succinimide (B58015) can be reacted with an arylmethyl Grignard reagent, and subsequent stereoselective hydrogenation of the resulting product can lead to enantiomerically enriched 5-arylmethylpyrrolidin-2-ones. researchgate.netresearchgate.net

Enantioselective conjugate addition reactions are also widely used. nih.gov For instance, the addition of a nucleophile to an α,β-unsaturated ester or acid in the presence of a chiral catalyst can generate a stereocenter with high enantioselectivity. nih.gov Copper-catalyzed hydroamination reactions have also been developed for the enantioselective synthesis of β-amino acid derivatives. nih.gov

The following table highlights some of the key enantioselective synthesis strategies:

| Strategy | Description | Example |

| Catalytic Asymmetric Hydrogenation | Use of a chiral catalyst to hydrogenate a double bond, creating a stereocenter. | Hydrogenation of an α,β-unsaturated ester using a chiral rhodium catalyst. google.com |

| Chiral Auxiliary | Temporary attachment of a chiral molecule to direct a stereoselective reaction. | Use of a chiral succinimide to synthesize enantiomerically enriched pyrrolidinones. researchgate.netresearchgate.net |

| Enantioselective Conjugate Addition | Addition of a nucleophile to an α,β-unsaturated carbonyl compound catalyzed by a chiral Lewis acid or organocatalyst. | Copper-catalyzed hydroamination for the synthesis of β-amino acids. nih.gov |

| Asymmetric Cycloaddition | Use of chiral catalysts to control the stereochemistry of cycloaddition reactions. | Catalytic asymmetric (1,3)-dipolar cycloaddition reactions to set the absolute stereochemistry of amino ester building blocks. acs.org |

Application of Chiral Auxiliaries in Derivatization

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. These molecules, which are themselves enantiomerically pure, are temporarily incorporated into a prochiral substrate. They function by directing the attack of a reagent to one specific face of the molecule, thereby inducing diastereoselectivity. After the desired stereocenter has been created, the auxiliary can be cleaved and often recovered for reuse. nih.gov

In the context of synthesizing derivatives related to this compound, chiral auxiliaries such as those derived from amino acids (e.g., Evans' oxazolidinones) or pseudoephenamine are particularly relevant. nih.govresearchgate.netharvard.edu For example, a carboxylic acid like this compound can be converted into an amide by reacting it with a chiral auxiliary. The resulting compound can then undergo diastereoselective reactions, such as alkylation at the α-carbon. The auxiliary creates a sterically hindered environment that forces the incoming electrophile to approach from the least hindered side, leading to the preferential formation of one diastereomer.

Sulfur-based chiral auxiliaries, such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, have also gained popularity due to their effectiveness in various asymmetric transformations, including aldol (B89426) reactions. scielo.org.mxjmcs.org.mx These auxiliaries can offer superior performance in terms of diastereoselectivity and ease of removal compared to their oxygen-based counterparts. scielo.org.mxjmcs.org.mx The choice of auxiliary and reaction conditions is critical and can be tailored to achieve the desired stereochemical outcome. scielo.org.mx

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

|---|---|---|

| Evans' Oxazolidinones | Aldol Reactions, Alkylations | Derived from amino acids; highly effective in creating stereocenters. nih.govresearchgate.net |

| Pseudoephenamine | Alkylations | Provides high diastereoselectivity, often resulting in crystalline products. harvard.edu |

| Sulfur-Based Auxiliaries | Aldol Reactions, Michael Additions | Can offer superior effectiveness and convenience compared to other auxiliaries. scielo.org.mxjmcs.org.mx |

Kinetic Resolution Techniques in the Synthesis of Related Compounds

Kinetic resolution is a key method for obtaining enantiomerically pure compounds from a racemic mixture. This technique exploits the different reaction rates of two enantiomers with a chiral catalyst or reagent. The result is one enantiomer reacting faster and being converted into a new product, while the other enantiomer is left largely unreacted. researchgate.netnii.ac.jp This separation is crucial for producing chiral molecules, which are significant in pharmaceuticals and other life science applications. nii.ac.jp

For carboxylic acids structurally similar to this compound, enzymatic kinetic resolution is a particularly effective strategy. nih.gov Enzymes, such as esterases and lipases, are highly enantioselective catalysts. For instance, a racemic mixture of a phenylalkyl carboxylic acid ester can be subjected to hydrolysis by an esterase. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate, allowing for the separation of the unreacted ester and the newly formed acid, both in high enantiomeric purity. nih.gov

Non-enzymatic methods have also been developed. Organocatalysts, such as chiral acyl-transfer catalysts, can be used to selectively esterify one enantiomer of a racemic carboxylic acid, leaving the other enantiomer unreacted. clockss.org The efficiency of a kinetic resolution is quantified by the selectivity factor (E), where a high E value indicates a more effective separation.

Table 2: Examples of Kinetic Resolution of Phenylalkyl Carboxylic Acids

| Substrate (Racemic Ester) | Biocatalyst (Esterase) | (S)-Acid ee (%) | (R)-Ester ee (%) | Reference |

|---|---|---|---|---|

| Ethyl-3-phenylbutanoate | Esterase CL1 | >99 | 98 | nih.gov |

| Ethyl-3-phenylbutanoate | Esterase A3 | 98 | >99 | nih.gov |

| Ethyl-2-phenylpropanoate | Esterase CE | 98 | >99 | nih.gov |

Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly guiding the development of synthetic routes to minimize environmental impact. These principles focus on the use of renewable resources, waste reduction, and the avoidance of hazardous substances.

Sustainable procedures for synthesizing compounds like this compound aim to be operationally simple, scalable, and environmentally friendly. rsc.org This involves designing atom-economical reactions that maximize the incorporation of starting materials into the final product. A key aspect is the use of biocatalysts, which operate under mild conditions (room temperature and neutral pH) and are highly selective, reducing the need for protecting groups and minimizing side reactions. rsc.org For example, the biocatalytic synthesis of muconic acids, which are also dicarboxylic acids, from simple catechols using engineered microorganisms showcases a sustainable approach that can be applied to other aromatic acid syntheses. rsc.org This method often allows for simple product purification by precipitation, avoiding the need for solvent-intensive chromatographic methods. rsc.org

Catalysis is a cornerstone of green chemistry, and Brønsted acid catalysis has emerged as a powerful tool in organic synthesis. rsc.org Brønsted acids can catalyze a wide array of reactions, such as Friedel-Crafts alkylations and propargylations of aldehydes, often with high efficiency and selectivity. chemrxiv.orgnih.gov The use of a catalytic amount of a strong Brønsted acid can replace stoichiometric, more corrosive traditional acids, thereby reducing waste. rsc.org

In syntheses related to this compound, Brønsted acids can be used to activate electrophiles for reactions with aromatic rings. researchgate.net For example, the reaction of an aldehyde with an arene to form a diarylmethane can be effectively catalyzed by a Brønsted acid. chemrxiv.org Furthermore, the development of chiral Brønsted acids allows for enantioselective transformations, providing a green route to chiral products. nih.govresearchgate.net

Visible-light photoredox catalysis is a rapidly developing field in green chemistry that uses light as a renewable energy source to drive chemical reactions. nih.govresearchgate.net This methodology has been successfully applied to the decarboxylation of carboxylic acids to generate radical intermediates under mild conditions. nih.govprinceton.edu While the decarboxylation of aryl carboxylic acids is challenging, recent advances have made it possible through photoredox catalysis, even for electron-rich substrates. nih.gov

This technique allows for the conversion of abundant and inexpensive aryl carboxylic acids into valuable aryl radicals, which can then participate in a variety of bond-forming reactions. nih.govresearchgate.net For instance, the radical generated from a precursor related to this compound could be used in cross-coupling reactions to build more complex molecular architectures. This approach avoids the harsh conditions and stoichiometric oxidants often required in traditional decarboxylation methods. researchgate.net

Table 3: Strategies in Photoredox-Catalyzed Decarboxylation of Aromatic Carboxylic Acids

| Strategy | Description | Key Advantage |

|---|---|---|

| In-situ Activation | Benzoic acids are activated in the reaction mixture to form intermediates like benzoyl hypobromites. | Avoids preparation of unstable starting materials. researchgate.net |

| Specialized Photocatalysts | Use of specific photocatalysts to promote decarboxylation through electron transfer. | Enables reactions under mild visible-light conditions. researchgate.net |

| Ligand-to-Metal Charge Transfer | Metal salts (e.g., copper) coordinate to the carboxylate, generating radicals upon light excitation. | Provides an alternative pathway for radical generation. researchgate.net |

Biocatalytic and Chemo-Enzymatic Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions. rsc.org Chemo-enzymatic synthesis combines the advantages of biocatalysis with traditional chemical methods to create efficient and sustainable synthetic routes.

For the synthesis of chiral compounds related to this compound, enzymes offer unparalleled stereoselectivity. As discussed in the context of kinetic resolution (Section 2.2.3), esterases from metagenomic sources have been successfully used to resolve racemic esters of phenylalkyl carboxylic acids, providing access to both enantiomers in high optical purity. nih.gov The use of whole-cell biocatalysts or cell lysates can be a cost-effective and scalable approach, eliminating the need for purification of the enzyme. rsc.org The integration of such a biocatalytic step, for example, the enantioselective hydrolysis of an ester, with subsequent chemical modifications of the molecule, constitutes a powerful chemo-enzymatic strategy for the synthesis of complex, optically active molecules.

Enzymatic Hydrolysis for Chiral Intermediates

Enzymatic hydrolysis is a cornerstone of modern asymmetric synthesis, enabling the selective transformation of racemic mixtures into valuable chiral building blocks. Lipases, a class of enzymes that catalyze the hydrolysis of esters, are particularly well-suited for this purpose due to their ability to differentiate between enantiomers. mdpi.com This stereoselectivity allows for the resolution of racemic starting materials, yielding enantiomerically pure or enriched products that are crucial for the synthesis of complex molecules. mdpi.com

The process typically involves the selective hydrolysis of one enantiomer of a racemic ester, leaving the other unreacted. This kinetic resolution is a widely used industrial strategy because both the hydrolysis and the reverse reaction, esterification, are scalable and adaptable to industrial processes. mdpi.com The choice of lipase (B570770) is critical, as different lipases can exhibit varying degrees of enantioselectivity for a given substrate. mdpi.com For instance, certain lipases can exclusively hydrolyze a specific ester group with high enantioselectivity, a property that has been successfully applied in the synthesis of various bioactive compounds. mdpi.com

The efficiency of enzymatic hydrolysis can be influenced by several factors, including the solvent, temperature, and reaction time. For example, in the kinetic resolution of certain compounds, cyclohexane (B81311) has been identified as a superior solvent for achieving high enantiopurity. chemrxiv.org Optimizing these parameters is key to maximizing both the conversion rate and the enantiomeric excess of the desired product.

Lipase-Catalyzed Reactions in Pentanoic Acid Derivative Synthesis

Lipases are remarkably versatile biocatalysts, capable of catalyzing a range of reactions beyond simple hydrolysis, including esterification, transesterification, acidolysis, and alcoholysis. chemrxiv.org This versatility makes them invaluable for the synthesis of a wide array of pentanoic acid derivatives. lincoln.ac.uk A notable application is the synthesis of (R)-4-(acyloxy)pentanoic acids from gamma-valerolactone (B192634) (GVL). lincoln.ac.uk This process involves an initial alkaline hydrolysis of GVL, followed by a stereoselective lipase-catalyzed acylation of the resulting sodium salt. lincoln.ac.uk Subsequent acidic hydrolysis yields the desired (R)-4-(acyloxy)pentanoic acid. lincoln.ac.uk

The choice of lipase and reaction conditions is paramount to the success of these syntheses. For example, Candida antarctica lipase is a frequently used biocatalyst in the production of fine chemicals. springernature.com The use of organic solvents is often necessary for esterification reactions, and the solvent choice can significantly impact enzyme activity and stability. nih.gov While lipases are naturally active in aqueous environments for hydrolysis, performing esterification in organic solvents can reverse this activity. nih.gov A minimal amount of water is still necessary in the enzyme's microenvironment to maintain its catalytic function. nih.gov

Table 1: Key Parameters in Lipase-Catalyzed Reactions

| Parameter | Influence on the Reaction | Example |

|---|---|---|

| Enzyme Type | Determines stereoselectivity and regioselectivity. mdpi.com | Candida antarctica lipase is effective for various esterifications. springernature.com |

| Reaction Medium | Affects enzyme activity and reaction equilibrium. nih.gov | Cyclohexane can enhance enantiopurity in certain resolutions. chemrxiv.org |

| Temperature | Influences reaction rate and enzyme stability. chemrxiv.org | Optimal temperatures can maximize conversion rates. chemrxiv.org |

| Substrate Ratio | Can impact reaction kinetics and yield. nih.gov | Optimization is crucial for efficient synthesis. nih.gov |

Enzyme Cascades for Stereoisomer Production

Enzyme cascades, which involve multiple enzymatic reactions occurring in a single pot, represent a highly efficient and atom-economical approach to synthesizing complex molecules with multiple stereocenters. These cascades can be designed to produce all possible stereoisomers of a target molecule with high purity. bohrium.com

A powerful strategy involves combining stereocomplementary enzymes, such as carboligases and alcohol dehydrogenases (ADHs), in a one-pot, two-step cascade. bohrium.com This approach has been successfully employed to synthesize all four stereoisomers of 4-methoxyphenyl-1,2-propanediol, a compound with potential anti-inflammatory properties. bohrium.com The process demonstrates high isomeric purity (>99%) for each isomer. bohrium.com

A key advantage of enzyme cascades is the potential for cofactor regeneration. bohrium.com In the aforementioned synthesis, the NADPH consumed in the second step is regenerated by the same ADH using an auxiliary substrate. bohrium.com This creates a self-sufficient cascade, significantly improving atom economy. bohrium.com Furthermore, the use of a microaqueous reaction system can lead to high space-time yields and facilitate product crystallization, simplifying downstream processing and enabling the recycling of excess substrate. bohrium.com

The design of multi-enzyme cascades can also incorporate kinases for the regeneration of adenosine (B11128) 5′-triphosphate (ATP), a crucial energy carrier in many enzymatic reactions. mdpi.com For instance, polyphosphate kinases (PPK2) can be used to synthesize nucleoside 5′-triphosphates from their monophosphate precursors, utilizing the inexpensive phosphate (B84403) donor polyphosphate. mdpi.com

Whole-Cell Biotransformations for Cost Reduction

The combination of pure enzymes and whole-cell systems can be a particularly effective strategy. This "dual-catalyst" approach has been used for the preparation of various chiral compounds, leveraging the strengths of both systems to achieve high efficiency and yield. springernature.com For large-scale industrial applications, reducing the cost associated with biocatalysts is a primary concern. The cost of the enzymatic portion of a synthetic product is often low, making biocatalysis an economically viable option, especially as enzymes become more affordable. nih.gov

Whole-cell biotransformations are instrumental in greening chemical processes, leading to the production of pharmaceuticals and fine chemicals with a reduced environmental footprint. springernature.com By minimizing waste and utilizing renewable resources, these methods align with the principles of sustainable chemistry.

Chemical Reactivity and Transformation Studies

Functional Group Transformations

The reactivity of 5-(3-methoxyphenyl)pentanoic acid is largely defined by the interplay of its primary functional groups.

The carboxylic acid group is a primary site for a variety of chemical modifications, most notably esterification and acylation.

Esterification: This process involves the conversion of the carboxylic acid to an ester. researchgate.net For instance, the reaction of pentanoic acid with methanol (B129727), catalyzed by a noncorrosive cation exchange resin like Amberlyst 15, produces methyl pentanoate, also known as methyl valerate. core.ac.ukresearchgate.net This reaction is reversible and its equilibrium can be shifted towards the product side by using an excess of the alcohol. core.ac.uk The rate of this esterification reaction is sensitive to temperature, with higher temperatures generally favoring the forward reaction. core.ac.ukresearchgate.net For example, the conversion of pentanoic acid can reach 93% at 333.15 K with a 10:1 molar ratio of methanol to pentanoic acid and 7% catalyst loading. core.ac.ukresearchgate.net

Acylation: The carboxylic acid can also be activated to form acylating agents, which can then react with various nucleophiles. While direct acylation reactions with this compound are not extensively detailed in the provided context, the principles of Friedel-Crafts acylation are relevant to the aromatic ring. masterorganicchemistry.com This type of reaction typically involves the use of a Lewis acid catalyst. masterorganicchemistry.com

The following table summarizes the key aspects of esterification of pentanoic acid:

Table 1: Esterification of Pentanoic Acid with Methanol| Parameter | Condition/Value | Outcome |

|---|---|---|

| Reactants | Pentanoic Acid, Methanol | Methyl Pentanoate |

| Catalyst | Amberlyst 15 (cation exchange resin) | Enhances reaction rate |

| Molar Ratio (Methanol:Acid) | Varied, e.g., 10:1 | Higher ratio increases conversion |

| Temperature | 313.15 K to 333.15 K | Higher temperature increases conversion |

| Catalyst Loading | e.g., 7% (g L-1) | Affects reaction time to reach equilibrium |

| Conversion | Up to 93% | Achieved at 333.15 K and 10:1 molar ratio |

The methoxy (B1213986) group (-OCH3) on the aromatic ring is generally stable. However, it can undergo cleavage under harsh conditions, such as with strong acids like hydrobromic acid or hydroiodic acid, to yield the corresponding phenol (B47542). This demethylation would transform this compound into 5-(3-hydroxyphenyl)pentanoic acid.

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmsu.edu The methoxy group is an activating, ortho-, para-directing group, while the pentanoic acid side chain is a deactivating, meta-directing group. The outcome of a substitution reaction will depend on the reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring, typically requiring a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org

Nitration: The introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org

Sulfonation: The introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. masterorganicchemistry.comwikipedia.org

The directing effects of the substituents would likely lead to a mixture of products, with substitution occurring at positions ortho and para to the activating methoxy group, and meta to the deactivating alkyl chain.

The pentanoic acid side chain can potentially undergo oxidation, although this typically requires strong oxidizing agents. The aromatic ring is generally resistant to oxidation except under vigorous conditions that can lead to ring cleavage. Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding primary alcohol, 5-(3-methoxyphenyl)pentan-1-ol.

Derivatization for Enhanced Research Utility

Creating derivatives of this compound can be highly beneficial for research purposes, for example, by enabling the exploration of structure-activity relationships.

One of the most common and useful derivatizations of a carboxylic acid is the formation of an amide. This is typically achieved by first activating the carboxylic acid, for instance, by converting it into an acyl chloride or by using a coupling agent, and then reacting it with an appropriate amine. psu.edugoogle.com For example, the synthesis of amide derivatives can be accomplished by treating the carboxylic acid with an amine in the presence of triethylamine (B128534) and ethyl chloroformate, which acts as a carboxylate activator. psu.edu This method has been used to prepare a variety of amide derivatives in moderate to good yields. psu.edu The formation of amides from carboxylic acids is a key reaction in the synthesis of many biologically active molecules. nih.gov

The following table outlines a general procedure for amide formation:

Table 2: General Synthesis of Amide Derivatives| Step | Reagents | Purpose |

|---|---|---|

| 1 | Carboxylic Acid, Triethylamine, Ethyl Chloroformate | Activation of the carboxylic acid |

| 2 | Amine | Nucleophilic attack on the activated carboxyl group |

| 3 | Work-up | Isolation and purification of the amide product |

Synthesis of Novel Substituted Phenoxyalkycarboxylic Acid Derivatives

The synthesis of novel substituted phenoxyalkycarboxylic acid derivatives from this compound represents a key area of investigation in medicinal and materials chemistry. While direct synthetic routes starting from this compound to form phenoxyalkycarboxylic acid derivatives are not extensively detailed in publicly available literature, the structural motif is of significant interest. For instance, the related class of 2,2-dimethyl-5-substituted phenoxy-pentanoic acids has been prepared from phenoxypropanals and dimethylketene, highlighting a synthetic pathway to similar structures. This underscores the general interest in phenoxyalkanoic acid derivatives as a class of compounds.

The general synthetic strategy to access such derivatives would conceptually involve the transformation of the pentanoic acid side chain and/or modification of the phenyl ring of a precursor molecule. A plausible, though not explicitly documented, synthetic route could involve the demethylation of the methoxy group on this compound to yield the corresponding phenol. This phenolic intermediate could then undergo an O-alkylation reaction with a suitable alkyl halide bearing a carboxylic acid or ester functionality, followed by hydrolysis if necessary, to yield the target phenoxyalkycarboxylic acid derivative.

The following table outlines a hypothetical reaction scheme for the synthesis of a novel phenoxyalkycarboxylic acid derivative starting from this compound.

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | This compound | BBr₃ or HBr | 5-(3-hydroxyphenyl)pentanoic acid | Demethylation of the methoxy group to expose the phenolic hydroxyl group. |

| 2 | 5-(3-hydroxyphenyl)pentanoic acid | Ethyl bromoacetate, K₂CO₃ | Ethyl 2-((3-(4-carboxybutyl)phenyl)oxy)acetate | O-alkylation of the phenol with an esterified haloalkanoic acid. |

| 3 | Ethyl 2-((3-(4-carboxybutyl)phenyl)oxy)acetate | LiOH, H₂O/THF | 2-((3-(4-carboxybutyl)phenyl)oxy)acetic acid | Hydrolysis of the ester to yield the final dicarboxylic acid derivative. |

This proposed pathway illustrates a viable method for the generation of novel phenoxyalkycarboxylic acid derivatives, expanding the chemical space accessible from this compound. The resulting compounds, featuring both an aromatic ether linkage and multiple carboxylic acid groups, could be explored for their potential as ligands, monomers for polymers, or as biologically active molecules.

Preparation of Organometallic Complexes for Catalysis or Biological Studies

The carboxylic acid functionality of this compound makes it a suitable ligand for the coordination of a wide array of metal ions, leading to the formation of organometallic complexes. These complexes can be designed for applications in catalysis and biological systems, leveraging the properties of both the organic ligand and the metal center. While specific examples of organometallic complexes derived directly from this compound are not prominently featured in the surveyed literature, the principles of coordination chemistry suggest its potential as a versatile ligand.

The carboxylate group can coordinate to metal centers in a monodentate, bidentate (chelating or bridging) fashion. The phenyl ring and the ether oxygen could also potentially be involved in coordination, leading to the formation of stable and structurally diverse complexes. The nature of the metal, its oxidation state, and the other ligands in the coordination sphere would dictate the properties and potential applications of the resulting complex.

For Catalysis:

Organometallic complexes derived from carboxylate ligands are widely used in catalysis. For instance, rhodium(II) carboxylates are well-known catalysts for a variety of transformations, including cyclopropanation and C-H insertion reactions. A hypothetical rhodium(II) complex of 5-(3-methoxyphenyl)pentanoate could potentially catalyze such reactions, with the methoxyphenyl group influencing the catalyst's solubility, stability, and selectivity.

The following table presents a conceptual overview of the synthesis and potential catalytic application of a rhodium(II) complex of this compound.

| Metal Precursor | Ligand | Reaction Condition | Complex Structure | Potential Catalytic Application |

| Rh₂(OAc)₄ | This compound | Ligand exchange reaction in a suitable solvent (e.g., toluene, reflux) | [Rh₂(O₂C(CH₂)₄C₆H₄OCH₃)₄] | Catalysis of olefin cyclopropanation or intramolecular C-H insertion reactions. |

For Biological Studies:

The incorporation of metal ions into organic molecules can lead to compounds with interesting biological properties, including antimicrobial and anticancer activities. The biological activity of such complexes is often attributed to the combined effects of the metal ion and the organic ligand. For example, silver(I) complexes with carboxylate ligands have been investigated for their antimicrobial properties. A silver(I) complex of this compound could be synthesized and evaluated for its potential as an antimicrobial agent.

The table below outlines the potential synthesis and biological application of a silver(I) complex of this compound.

| Metal Precursor | Ligand | Reaction Condition | Complex Structure | Potential Biological Application |

| AgNO₃ | This compound | Reaction in an aqueous or alcoholic solution | [Ag(O₂C(CH₂)₄C₆H₄OCH₃)] or polymeric structures | Evaluation for antimicrobial activity against various bacterial and fungal strains. |

While the direct synthesis and characterization of organometallic complexes of this compound require further experimental investigation, the foundational principles of coordination chemistry strongly support its utility as a ligand for creating novel catalysts and potential therapeutic agents.

Investigations into Biological Activity and Molecular Mechanisms

Pharmacological and Biological Potential

The structural framework of 5-(3-methoxyphenyl)pentanoic acid, featuring a substituted phenyl ring connected to a flexible carboxylic acid chain, makes it and its derivatives subjects of interest in medicinal chemistry. Research into structurally related compounds has unveiled a range of biological activities, suggesting potential therapeutic applications.

Anthelmintic Properties of Related Pentanamide (B147674) Derivatives

While direct studies on this compound are limited, research into its amide derivatives has shown significant promise. A key example is N-(4-methoxyphenyl)pentanamide, a simplified derivative of the widely used anthelmintic drug albendazole (B1665689). In a study targeting the nematode Toxocara canis, this pentanamide derivative demonstrated noteworthy anthelmintic activity.

The compound was shown to affect the viability of the parasitic larvae in a manner dependent on both time and concentration. nih.gov Impressively, its activity was found to be similar to that of albendazole, a benchmark drug in anthelmintic therapy. asm.org A crucial finding from the research was that N-(4-methoxyphenyl)pentanamide exhibited a significantly lower level of cytotoxicity towards human and animal cell lines compared to albendazole. nih.govasm.org This suggests a more favorable safety profile and highlights the potential of this molecular scaffold in developing new anthelmintic agents with improved selectivity. asm.org The study underscores the value of molecular simplification as a strategy in drug discovery for parasitic diseases. nih.gov

Table 1: Comparative Activity of N-(4-methoxyphenyl)pentanamide

| Compound | Target Organism | Key Finding | Cytotoxicity | Reference |

|---|---|---|---|---|

| N-(4-methoxyphenyl)pentanamide | Toxocara canis | Activity similar to albendazole | Lower than albendazole | asm.org, nih.gov |

Hypolipidaemic Activity of Phenoxyalkylcarboxylic Acid Derivatives

Derivatives of phenoxyalkylcarboxylic acids have been investigated for their potential to lower lipid levels. These compounds are of interest in the context of hyperlipidemia, a condition characterized by elevated levels of fats, such as cholesterol and triglycerides, in the blood. Novel phenoxyalkylcarboxylic acid derivatives designed from natural scaffolds have shown potent hypolipidaemic effects in animal models.

For instance, one study demonstrated that a specific derivative significantly lowered both triglyceride and total cholesterol levels in hyperlipidaemic mice. This effect was found to be more pronounced than that of the reference drug, fenofibric acid. The positive results in these preclinical models suggest that this class of compounds could be a promising starting point for the development of new hypolipidaemic agents.

Potential as Building Blocks for Biologically Active Molecules

The core structure of this compound serves as a versatile building block for the synthesis of more complex, biologically active molecules. Its chemical handles—the carboxylic acid and the phenyl ring—allow for modification and incorporation into larger molecular scaffolds.

Modulation of Protein Aggregation Processes

The aggregation of proteins is a hallmark of several neurodegenerative diseases. Compounds that can interfere with this process are of significant therapeutic interest. While direct evidence for this compound is not available, related natural compounds like cinnamic acid and its derivatives (e.g., ferulic acid) have been shown to possess anti-aggregation properties. researchgate.netmdpi.com

These phenolic compounds, which share structural similarities with the methoxyphenyl group, can inhibit the formation of amyloid fibrils and may even destabilize pre-formed aggregates. mdpi.com The mechanism is thought to involve interactions with the protein structures, such as binding to the β-sheet domains that drive aggregation. mdpi.com Given that oxidative stress is closely linked to protein aggregation, the antioxidant properties of phenolic compounds may also contribute to their neuroprotective effects. nih.gov The intrinsic property of aromatic amino acids like phenylalanine to trigger protein aggregation further highlights the importance of aromatic compounds in modulating these pathways. nih.gov This suggests that molecules based on the this compound scaffold could be explored for their potential to modulate protein aggregation.

Mechanism of Action Studies

Understanding how a compound exerts its effects at a molecular level is crucial for its development as a therapeutic agent. For derivatives related to this compound, several biological targets and mechanisms have been identified.

Target Identification and Interaction with Biological Systems (e.g., enzymes, receptors)

The diverse biological activities observed for derivatives are a result of their interaction with specific proteins in the body.

Peroxisome Proliferator-Activated Receptor-alpha (PPARα): The hypolipidaemic effects of phenoxyalkylcarboxylic acid derivatives are often mediated through the activation of PPARα. nih.gov PPARα is a nuclear receptor that acts as a master regulator of fatty acid metabolism, particularly in the liver. nih.gov Upon activation by a ligand (like a fatty acid derivative), PPARα induces the expression of genes involved in fatty acid oxidation and ketogenesis. nih.gov This increases the breakdown of fats, leading to lower levels of circulating triglycerides.

P-glycoprotein (P-gp): For derivatives designed to combat multidrug resistance, the primary target is the efflux pump P-glycoprotein (P-gp). nih.gov P-gp is a protein in the cell membrane that actively pumps a wide range of drugs out of the cell, reducing their intracellular concentration and effectiveness. P-gp inhibitors can work through several mechanisms, including competing for the drug binding site on the pump or interfering with the ATP hydrolysis that powers the pump's activity. researchgate.netrsc.org Studies on phenylfuran derivatives have shown that they effectively inhibit the P-gp efflux function without necessarily altering the expression of the protein itself. nih.gov

Tubulin: The proposed mechanism for the anthelmintic activity of N-(4-methoxyphenyl)pentanamide is analogous to that of benzimidazole (B57391) drugs like albendazole. asm.org This mechanism involves binding to the protein tubulin within the parasite's cells. This binding prevents the polymerization of tubulin into microtubules, which are essential cellular structures for processes like glucose uptake. The disruption of microtubules leads to a depletion of the parasite's energy reserves, resulting in its death. asm.org

Other Receptors: The thienopyridine class of compounds, which can be synthesized from related building blocks, are known to act as non-competitive antagonists of the platelet P2Y12 receptor, which is crucial for platelet aggregation. nih.gov This highlights how modifications to the core structure can drastically change the biological target.

Table 2: Identified Biological Targets for Related Derivatives

| Derivative Class | Biological Target | Effect of Interaction | Biological Outcome | Reference |

|---|---|---|---|---|

| Phenoxyalkylcarboxylic Acids | PPARα | Receptor Activation | Hypolipidaemia | nih.gov, nih.gov |

| Phenylfuran Derivatives | P-glycoprotein (P-gp) | Inhibition of Efflux Pump | Reversal of Multidrug Resistance | nih.gov, researchgate.net |

| Pentanamides | Tubulin (in parasites) | Disruption of Microtubule Formation | Anthelmintic Activity | asm.org |

In Vitro and In Vivo Bioassay Methodologies

The biological activities of phenylalkanoic acid derivatives, including this compound, are evaluated through a variety of laboratory-based (in vitro) and whole-organism (in vivo) assays.

In vitro assays are crucial for initial screening and mechanistic studies. Common methods include:

Antimicrobial Assays: The antimicrobial potential of these compounds is often tested using methods like the disc diffusion and microdilution assays against a panel of bacteria and fungi. nih.gov These tests determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Antioxidant Assays: The antioxidant capacity is frequently measured using assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric ion reducing antioxidant power (FRAP) assay. nih.govscinito.ai These methods quantify the ability of the compound to neutralize free radicals.

Enzyme Inhibition Assays: The inhibitory effects on specific enzymes are evaluated. For instance, studies have assessed the inhibition of α-glucosidase, a target for diabetes research, and tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.com

Cytotoxicity Assays: The toxicity of these compounds towards cell lines is determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell proliferation assay, which measures cell viability. semanticscholar.org For example, the cytotoxicity of certain derivatives has been evaluated against human cancer cell lines like HeLa and normal cell lines like Vero. semanticscholar.orgmdpi.com

In vivo bioassays provide data on the effects of a compound within a living organism. These can include:

Animal Models of Disease: To assess therapeutic potential, compounds are often tested in animal models, such as mice with induced tumors to evaluate anticancer activity. nih.gov

Toxicity Studies: Acute toxicity studies in animals, for instance by administering the compound to mice, are conducted to determine the safety profile and lethal dose (LD50). semanticscholar.orgresearchgate.net

Biodistribution Studies: Radiolabeled versions of the compounds can be used in animal models, such as rats, to track their distribution and accumulation in different organs and tissues through techniques like micro-PET imaging. nih.gov

Cellular and Molecular Biological Investigations

Understanding the biological activity of this compound and its analogs at the cellular and molecular level is key to elucidating their mechanisms of action.

Cellular investigations have shown that some diarylpentanoid derivatives can induce antiproliferative activity in cancer cells in a dose- and time-dependent manner. monash.edu Morphological analysis of treated cells has revealed characteristics of apoptosis, or programmed cell death. monash.edu

At the molecular level, research has pointed to several potential mechanisms:

Modulation of Apoptotic Pathways: Some compounds in this class have been shown to increase the activity of caspase-3, a key executioner enzyme in apoptosis, and decrease the concentration of Bcl-2, an anti-apoptotic protein. monash.edu

Gene Expression Changes: Studies have identified differentially expressed genes in cancer cells following treatment with related compounds. These genes are often associated with critical signaling pathways like PI3K, cell cycle-apoptosis, and MAPK signaling pathways. monash.edu

Enzyme Interaction: The interaction with specific enzymes is a primary mechanism. For example, some derivatives have been studied for their ability to inhibit enzymes like ribonucleotide reductase and chaperone proteins Hsp70 and Hsp90, which are important targets for anticancer and antimicrobial drugs. mdpi.com

Membrane Interactions: The lipophilicity of these compounds, influenced by their chemical structure, affects their ability to cross cell membranes, which is a critical factor for their bioavailability and subsequent biological effect. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For phenylalkanoic acids, several structural features have been shown to be critical.

Impact of Methoxy-phenyl Substituent Position on Activity

The position of the methoxy (B1213986) group on the phenyl ring can significantly influence the biological properties of these compounds. Studies on related molecules have demonstrated that this positional isomerism can affect bioavailability and selectivity for biological targets. mdpi.com

For instance, in a study of 18F-labeled benzyl (B1604629) triphenylphosphonium cations, the position of the methoxy group had a notable effect on their biological properties. nih.govresearchgate.net The ortho-substituted compound displayed the most favorable characteristics for certain imaging applications, exhibiting faster clearance from the liver and higher heart-to-background ratios in micro-PET imaging. nih.govresearchgate.net The para-substituted version showed the highest uptake in the heart and other non-target organs. nih.gov This suggests that the spatial arrangement of the methoxy group can alter the molecule's interaction with transporters and target tissues. Furthermore, theoretical studies suggest that the methoxy group can participate in weak non-covalent interactions that influence the regioselectivity of chemical reactions and, by extension, the biological activity of the final products. mdpi.com

Influence of Pentanoic Acid Chain Length on Biological Efficacy

The length of the alkanoic acid side chain is a critical determinant of biological activity in phenylalkanoic acids and related structures. wikipedia.orgnih.gov Research has consistently shown that varying the chain length can modulate the potency and selectivity of these compounds. nih.govresearchgate.netrsc.org

For example, in a series of Δ9-THC homologs, a minimum of three carbons in the alkyl side chain was necessary for binding to the CB1 receptor, with maximal activity observed with an eight-carbon chain. caymanchem.com Similarly, studies on other classes of compounds have shown that an intermediate alkyl chain length can lead to superior biological performance. nih.gov This is often attributed to the interplay between the hydrophobic and polar regions of the molecule, which affects membrane interactions and binding to target proteins. rsc.org

Below is a table illustrating the effect of alkyl chain length on the antibacterial activity of a series of cationic amphiphilic AIEgens.

| Compound | Alkyl Chain Length | Antibacterial Activity (MRSA viability at 1 µM) |

| TPD-4 | 4 | 102% |

| TPD-6 | 6 | 0% |

| TPD-12 | 12 | 8.7% |

| Data sourced from a study on cationic amphiphilic AIEgens, demonstrating that an intermediate chain length (TPD-6) exhibited the highest antibacterial activity against MRSA. nih.gov |

Modification of Functional Groups and Their Effect on Biological Outcomes

Modification of the functional groups on this compound can significantly alter its biological profile. The introduction or alteration of functional groups can affect the molecule's physical properties, such as solubility and lipophilicity, as well as its therapeutic efficacy. mdpi.com

Key findings from studies on related phenolic acids include:

The presence of a carboxylic acid group is often essential for antimicrobial activity. researchgate.net

Methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups generally enhance antioxidant activities. nih.govnih.gov The number and position of these groups are directly related to their antioxidant potential. nih.gov

Esterification of the carboxylic acid group can, in some cases, reduce antibacterial activity, while in other instances, it can increase the skin penetration of the compound. torvergata.it

The introduction of different heterocyclic moieties, such as furan, thiophene, or pyridine, through esterification can modulate the antifungal activity against different fungal species. torvergata.it

The table below shows the relative antioxidant activity of benzoic acid derivatives with different functional group substitutions, as measured by the DPPH assay.

| Compound | Substituents | Relative Antioxidant Activity |

| 3-H-B | 3-hydroxy | Low |

| 4-H-B | 4-hydroxy | Higher than 3-H-B |

| 3-H-4-M-B | 3-hydroxy, 4-methoxy | Higher than 4-H-B |

| 4-H-3-M-B | 4-hydroxy, 3-methoxy | Higher than 3-H-4-M-B |

| 4-H-3,5-DM-B | 4-hydroxy, 3,5-dimethoxy | Highest |

| Data adapted from a study on phenolic acids, illustrating the enhanced antioxidant activity with the addition of methoxy groups. nih.gov |

Chirality and Stereochemical Effects on Biological Activity

Chirality, or the "handedness" of a molecule, can play a pivotal role in its biological activity. nih.govnih.gov Chiral compounds can exist as enantiomers or diastereomers, which are stereoisomers that are mirror images or non-mirror images of each other, respectively. These different spatial arrangements can lead to significantly different interactions with chiral biological macromolecules like proteins and nucleic acids. mdpi.com

For many biologically active compounds, only one stereoisomer exhibits the desired therapeutic effect, while the other(s) may be less active or even responsible for undesirable side effects. This stereoselectivity is often due to the specific three-dimensional fit required for binding to a biological target, such as the active site of an enzyme or a receptor. mdpi.com

In a study on derivatives of 3-Br-acivicin, it was found that only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. mdpi.com This was attributed to stereoselective uptake by the target cells, as well as specific interactions with the target enzyme, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). mdpi.com While specific studies on the chirality of this compound are not detailed in the provided context, the principles of stereochemistry suggest that if a chiral center is present, its different stereoisomers could exhibit distinct biological activities.

Metabolic Pathways and Biotransformations

The metabolic fate of xenobiotics, including phenylpentanoic acids, is a critical area of study in pharmacology and toxicology. The biotransformation of these compounds can significantly influence their biological activity, duration of action, and clearance from the body. Understanding these pathways is essential for predicting the pharmacokinetic profile and potential bioactivation or detoxification of related molecules.

Enzymatic and Microbiota-Mediated Conversions

The biotransformation of phenylpentanoic acids is mediated by a host of enzymes, primarily located in the liver, but also present in other tissues such as the intestine, kidneys, and lungs. The gut microbiota also plays a crucial role in the metabolism of many xenobiotics.

Enzymatic Conversions:

Cytochrome P450 (CYP) Superfamily: These enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are central to the oxidative metabolism of many drugs and foreign compounds. They are responsible for the aromatic hydroxylation and O-demethylation of the phenyl ring of this compound.

Flavin-containing Monooxygenases (FMOs): While primarily known for oxidizing nitrogen- and sulfur-containing compounds, FMOs can also contribute to the metabolism of other xenobiotics.

UDP-Glucuronosyltransferases (UGTs): This family of enzymes catalyzes the glucuronidation of the carboxylic acid moiety and any hydroxyl groups, a key step in detoxification and elimination.

Sulfotransferases (SULTs): SULTs are responsible for the sulfation of hydroxylated metabolites, providing another major pathway for increasing water solubility.

Microbiota-Mediated Conversions: The gut microbiome possesses a vast and diverse enzymatic capacity that complements the host's metabolic machinery. nih.gov For compounds like phenylpentanoic acids, gut bacteria can perform a range of transformations that may not be readily accomplished by host enzymes. These can include:

Hydrolysis: Gut microbial hydrolases can cleave ester or ether bonds.

Reduction and Decarboxylation: Microbial enzymes can reduce double bonds or remove carboxyl groups from phenolic acids. mdpi.com

Demethylation: The gut microbiota is known to be involved in the demethylation of various compounds.

The metabolism of xenobiotics by the gut microbiota can significantly impact their bioavailability and toxicological profile. For instance, the prodrug sulfasalazine (B1682708) is bioactivated by gut microbes. nih.gov Conversely, microbial metabolism can sometimes lead to the formation of toxic metabolites. nih.gov

Implications for Prodrug Design and Drug Metabolism Studies

A thorough understanding of the metabolic pathways of a compound class like phenylpentanoic acids has significant implications for medicinal chemistry and drug development, particularly in the realm of prodrug design. nih.gov A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug within the body. This strategy is often employed to overcome issues with poor solubility, limited bioavailability, instability, or site-specific delivery. youtube.com

The structural features of this compound offer several handles for potential prodrug strategies:

Ester Prodrugs: The carboxylic acid group can be esterified to mask its polarity, thereby increasing lipid solubility and potentially enhancing absorption across biological membranes. These ester prodrugs are typically designed to be cleaved by ubiquitous esterase enzymes in the blood, liver, or other tissues to release the active carboxylic acid.

Targeted Delivery: The metabolic activation of a prodrug can be targeted to specific tissues or organs that have high concentrations of the required activating enzymes. For example, if a phenylbutyric acid-based compound is intended to target cancer cells, a prodrug could be designed for activation by enzymes that are overexpressed in the tumor microenvironment. nih.gov

Improved Stability: If a drug is rapidly metabolized and cleared, a prodrug can be designed to protect the vulnerable metabolic site. For example, modifying a group susceptible to rapid glucuronidation can prolong the drug's half-life. youtube.com

Studying the metabolism of this compound and its analogs provides a predictive framework for the metabolic fate of new chemical entities containing this scaffold. It allows researchers to anticipate potential drug-drug interactions, identify active or toxic metabolites, and rationally design molecules with improved pharmacokinetic properties.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating 5-(3-methoxyphenyl)pentanoic acid from reaction mixtures or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis and purity determination of non-volatile compounds like carboxylic acids. A reversed-phase HPLC method would be most suitable. In this approach, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of water (acidified with formic or phosphoric acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would provide good separation. Detection is typically performed using a UV detector set to one of the absorption maxima of the aromatic ring (e.g., 275 nm). Purity is assessed by calculating the relative peak area of the main component in the chromatogram.

Gas Chromatography (GC): Gas chromatography can also be used for purity assessment, although the volatility of the carboxylic acid is limited. To improve its chromatographic behavior (i.e., reduce peak tailing and enable elution at a lower temperature), the compound is often derivatized to a more volatile ester, such as the methyl or trimethylsilyl ester. The derivatized sample is then analyzed on a capillary column with a mid-polarity stationary phase. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, allowing for accurate quantification of purity.

The purity is generally reported as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram, assuming all components have a similar detector response.

High-Performance Liquid Chromatography (HPLC) for Purity Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for validating the purity of this compound. As a stability-indicating method, it is capable of separating the main compound from any process-related impurities or degradation products. pensoft.net The development and validation of an HPLC method are guided by international standards, such as the International Conference on Harmonisation (ICH) guidelines, to ensure the method is suitable for its intended purpose. chromatographyonline.comnih.gov

A typical reversed-phase HPLC (RP-HPLC) method is preferred for a molecule like this compound due to its moderate polarity. The separation is generally achieved on a C18 column, which provides excellent resolution for aromatic compounds. pensoft.netnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile or methanol), run in either an isocratic or gradient elution mode to achieve optimal separation. pensoft.netnih.gov Detection is commonly performed using a UV/VIS detector, with the wavelength set to maximize the absorbance of the methoxyphenyl chromophore, typically around 220-280 nm. nih.gov

Method validation encompasses several key parameters to demonstrate its reliability. chromatographyonline.com These include specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). chromatographyonline.comnih.gov Specificity is confirmed by ensuring that no interference occurs from blanks or potential impurities at the retention time of the analyte. mdpi.com

Table 1: Illustrative HPLC Method Parameters for Purity Validation

| Parameter | Typical Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid in Water (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

Table 2: Typical Method Validation Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |

Column Chromatography for Purification

Column chromatography is a fundamental and widely used preparative technique for the purification of synthetic compounds like this compound. nih.gov This method is invaluable for removing by-products, unreacted starting materials, and other impurities from the crude reaction mixture, thereby isolating the compound in a high state of purity. semanticscholar.org The principle of separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it. researchgate.net

For a moderately polar compound such as this compound, adsorption chromatography using silica gel as the stationary phase is the most common approach. researchgate.net Silica gel is a polar adsorbent, and the separation is governed by the polarity of the compounds in the mixture. The mobile phase, or eluent, is typically a mixture of non-polar and polar organic solvents. The purification process involves a carefully selected solvent system, often starting with a less polar solvent and gradually increasing the polarity to elute the desired compound. researchgate.net

The selection of the eluent system is critical and is often guided by preliminary analysis using Thin Layer Chromatography (TLC). A typical gradient elution for purifying this compound might start with a mixture of hexane and ethyl acetate in a high hexane ratio, with the proportion of ethyl acetate being progressively increased to facilitate the elution of the more polar carboxylic acid from the silica column. researchgate.net Fractions are collected sequentially and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product, which are then combined and concentrated.

Table 3: Example Column Chromatography Purification Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate (e.g., starting from 95:5 to 70:30) |

| Loading Method | Dry loading (adsorbed onto a small amount of silica) or direct liquid loading |

| Fraction Analysis | Thin Layer Chromatography (TLC) with UV visualization or chemical staining |

Techniques for Isomer Separation (e.g., Chiral Chromatography)

Isomerism in this compound can arise from its synthesis or from precursors. While the parent compound itself is not chiral, derivatives or precursors might be. For instance, hydroxylation at the benzylic position or other carbons in the pentanoic acid chain could create a chiral center, resulting in a mixture of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images and often exhibit different biological activities. mz-at.de Therefore, their separation is crucial, particularly in pharmaceutical contexts. mz-at.de

Chiral chromatography is the most powerful and widely used technique for the separation of enantiomers. mz-at.despringernature.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are among the most versatile and successful for a broad range of compounds. nih.govfagg-afmps.benih.gov

The separation of enantiomers of a derivative of this compound would involve screening various chiral columns (e.g., Chiralpak® or Chiralcel® series) with different mobile phases. nih.govfagg-afmps.be Mobile phases in chiral HPLC can be normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase (e.g., aqueous buffers/organic modifiers). nih.govnih.gov The choice of mobile phase and the presence of additives can significantly influence the enantioseparation. springernature.com

Supercritical fluid chromatography (SFC) with chiral stationary phases has also emerged as a highly efficient alternative for enantiomer separation, offering advantages of high speed and reduced organic solvent consumption. fagg-afmps.be

Table 4: Common Chiral Stationary Phases for Isomer Separation

| CSP Type | Selector Example | Potential Application |

|---|---|---|

| Polysaccharide-based (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® IA) | Broad applicability for various racemates, including carboxylic acids. fagg-afmps.benih.gov |

| Polysaccharide-based (Coated) | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD) | Effective for a wide range of chiral compounds. fagg-afmps.be |

| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Separation based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. |

Computational Chemistry and in Silico Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. mdpi.com Through DFT, various properties of 5-(3-methoxyphenyl)pentanoic acid can be calculated, providing a theoretical framework for its behavior.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the coordinates of the atoms to find the lowest energy conformation. For a flexible molecule like this compound, with its rotatable bonds in the pentanoic acid chain and the methoxy (B1213986) group, multiple low-energy conformations, or conformers, may exist. nih.gov

Conformational analysis involves exploring the potential energy surface of the molecule to identify these stable conformers. The relative energies of these conformers can indicate which shapes the molecule is most likely to adopt under given conditions. The dihedral angles of the pentanoic acid chain and the orientation of the methoxyphenyl group are key variables in this analysis.

| Dihedral Angle | Optimized Value (Degrees) | Relative Energy (kcal/mol) |

| Cα-Cβ-Cγ-Cδ | 178.5 | 0.00 |

| Cβ-Cγ-Cδ-Cε | 179.2 | 0.00 |

| O-C(methoxy)-C(aromatic)-C(aromatic) | 0.5 | 0.00 |

| Cα-Cβ-Cγ-Cδ | 65.8 | 1.25 |

| Cβ-Cγ-Cδ-Cε | -70.1 | 1.25 |

Note: The data presented in this table is illustrative and based on typical results from DFT calculations for similar organic molecules.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is crucial for predicting its reactivity and intermolecular interactions. Key descriptors derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxylic acid and methoxy groups, indicating their propensity to act as hydrogen bond acceptors. The hydrogen atom of the carboxylic acid would exhibit a positive potential, marking it as a hydrogen bond donor site.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: The data presented in this table is illustrative and based on typical results from DFT calculations for similar organic molecules.

Vibrational Spectra Prediction and Comparison with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. researchgate.net These predicted frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and aid in the assignment of experimental spectral bands. orientjchem.org For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and various aromatic C-H and C-C vibrations. researchgate.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3450 | ~3400-2400 (broad) | Carboxylic acid O-H stretch |

| ν(C=O) | 1735 | ~1710 | Carbonyl C=O stretch |

| ν(C-O) | 1250 | ~1245 | Methoxy C-O stretch |

| ν(C-H) aromatic | 3050 | ~3060 | Aromatic C-H stretch |

Note: The data presented in this table is illustrative. Experimental values can vary based on the physical state of the sample.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O(carbonyl) | π(C=O) | 45.2 |

| π(C=C) aromatic | π(C=C) aromatic | 20.5 |

| σ(Cα-Cβ) | σ*(Cγ-Cδ) | 2.8 |

Note: The data presented in this table is illustrative and represents plausible interactions and stabilization energies from NBO analysis.

Time-Dependent DFT (TD-DFT) for Excitation Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. researchgate.net It allows for the calculation of electronic absorption spectra by predicting the energies and intensities of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations could predict the ultraviolet-visible (UV-Vis) absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* transitions within the aromatic ring).

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.58 | 271 | 0.15 |

| S₀ → S₂ | 5.25 | 236 | 0.32 |

Note: The data presented in this table is illustrative and based on typical TD-DFT results for aromatic compounds.

Molecular Docking and Receptor Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery and molecular biology for understanding ligand-receptor interactions. nih.gov While specific receptor targets for this compound are not extensively documented in public literature, molecular docking could be employed to investigate its potential binding to various receptors. For instance, given its structural similarity to certain neurotransmitter precursors or metabolites, it could be docked into the active sites of enzymes or receptors within the central nervous system, such as serotonin (B10506) or dopamine (B1211576) receptors, to hypothesize potential biological activity. nih.gov The docking process would yield a binding score, indicating the strength of the interaction, and a predicted binding pose, revealing key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking.

Prediction of Ligand-Receptor Interactions and Binding Modes

The prediction of how a molecule like this compound might interact with biological receptors is a cornerstone of computational drug discovery. Molecular docking is a primary technique used for this purpose. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

For instance, in silico studies on other phenolic compounds have successfully predicted their binding affinities and interactions. A study on apigenin, kaempferol, and 4-hydroxybenzoic acid as xanthine (B1682287) oxidase inhibitors used molecular docking to determine the most stable binding poses and interactions with the enzyme's active site. ukm.my Apigenin was identified as the most effective inhibitor with a docking score of -8.2 kcal/mol, indicating a favorable interaction. ukm.my Similarly, docking studies of hydroxylated thymol (B1683141) analogues against tyrosinase showed a good correlation between predicted binding affinities and experimentally determined IC50 values. nih.gov

A hypothetical docking study of this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of a Receptor: A target protein would be identified, and its 3D structure, often obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.